

# Introduction: The Imperative of Purity in Carvedilol Manufacturing

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## Compound of Interest

Compound Name: 6,7,8,9-Tetrahydro Carvedilol

CAS No.: 1246820-73-4

Cat. No.: B600947

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Carvedilol is a widely prescribed adrenergic antagonist with non-selective  $\beta$ - and  $\alpha$ 1-receptor blocking properties, demonstrating significant clinical benefits in managing cardiovascular conditions like heart failure and hypertension[1]. The efficacy and safety of such a critical therapeutic agent are intrinsically linked to the purity of the Active Pharmaceutical Ingredient (API). In pharmaceutical manufacturing, impurities are unwanted chemicals that can arise from the synthesis process, degradation of the API, or interaction with formulation components[1][2]. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities, ensuring that their levels are low enough to not pose a risk to patient safety[3][4].

This guide provides a comprehensive technical overview of a specific known impurity, Carvedilol Impurity F. As a senior application scientist, the objective here is not merely to present data but to synthesize it into a logical framework that explains the causality behind analytical choices and control strategies. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of Carvedilol.

## PART 1: Unveiling Carvedilol Impurity F: Identity and Origin

Carvedilol Impurity F is recognized by major pharmacopeias, including the United States Pharmacopeia (USP), as a potential process-related impurity in Carvedilol[5][6]. Understanding

its chemical identity is the foundational step in developing effective control measures.

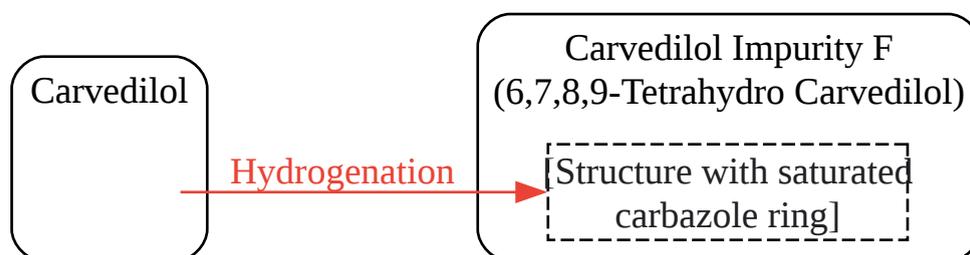
## Chemical Profile

The key identifiers and properties of Carvedilol Impurity F are summarized below.

Parameter	Data	Source(s)
CAS Number	1246820-73-4	[5][7]
IUPAC Name	1-((2-(2-methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol	[5][7]
Synonyms	6,7,8,9-Tetrahydro Carvedilol; Carvedilol USP Related Compound F	[8][9]
Molecular Formula	C <sub>24</sub> H <sub>30</sub> N <sub>2</sub> O <sub>4</sub>	[7][10]
Molecular Weight	410.51 g/mol	[7][10]
Appearance	Off-white to Beige Solid; often described as hygroscopic	[7][9]
Solubility	Freely soluble in Acetonitrile; Soluble in Methanol (MeOH) and DMSO	[7][10]
Storage	Recommended at 2-8°C	[7][10]

## Chemical Structure

The structural difference between Carvedilol and Impurity F is subtle yet significant. Impurity F possesses a hydrogenated carbazole ring system, as indicated by its synonym, "**6,7,8,9-Tetrahydro Carvedilol**"[8][9].



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Caption: Structural relationship between Carvedilol and Impurity F.

## Postulated Origin and Formation Pathway

While specific literature detailing the synthesis of Carvedilol Impurity F is scarce, its structure provides a strong basis for postulating its origin. The "tetrahydro" designation points to a reduction or hydrogenation reaction. Impurities can be introduced as starting materials, by-products of the main reaction, or degradation products[2].

The most plausible origin of Impurity F is as a process-related impurity stemming from the synthesis of a key starting material, 4-hydroxycarbazole, or its derivatives. If a hydrogenation step is used during the synthesis of precursors and is not driven to completion or is non-specific, it could lead to the partial or complete saturation of the carbazole aromatic system. This hydrogenated precursor would then be carried through the subsequent synthetic steps to form the final impurity alongside the Carvedilol API.

Caption: Postulated formation pathway for Carvedilol Impurity F.

## PART 2: Regulatory Context and Control Strategy

The control of impurities is a non-negotiable aspect of pharmaceutical quality assurance, governed by global regulatory standards.

### ICH Guidelines: A Framework for Control

The ICH Q3A(R2) and Q3B(R2) guidelines provide a rational framework for the control of organic impurities in new drug substances and products, respectively[3][4][11]. These

guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Table of ICH Impurity Thresholds:

Threshold	Maximum Daily Dose $\leq$ 2 g/day	Maximum Daily Dose $>$ 2 g/day
Reporting	0.05%	0.03%
Identification	0.10% or 1.0 mg per day intake (whichever is lower)	0.05%
Qualification	0.15% or 1.0 mg per day intake (whichever is lower)	0.05%

(Data synthesized from ICH Q3A/Q3B guidelines[3][4][12])

Expertise in Application: These thresholds are the cornerstone of a risk-based control strategy. The identification threshold dictates the level at which a company must elucidate the structure of an unknown impurity. The qualification threshold is the concentration at which an impurity must be assessed for its biological safety[13]. Since Carvedilol Impurity F is a known and structurally characterized compound, the primary focus shifts to ensuring its levels are maintained below the qualification threshold.

## Pharmacopeial Standards

The United States Pharmacopeia (USP) monograph for Carvedilol Tablets specifies acceptance criteria for impurities. Typically, individual specified impurities are limited to not more than 0.2%, with total impurities not exceeding 1.0%[14]. While Impurity F is listed as a "Related Compound," it is crucial to consult the most current version of the relevant pharmacopeia (USP, Ph. Eur., etc.) for the specific limits applicable to this impurity[15].

## A Self-Validating Control Strategy

An effective control strategy is a closed-loop system that validates its own effectiveness through rigorous testing and documentation.

- **Raw Material Control:** The most effective control point is often the beginning of the process. Implement stringent specifications and analytical testing for the carbazole-based starting materials to detect and limit the presence of the hydrogenated precursor.
- **Process Optimization:** Optimize the Carvedilol synthesis to prevent the formation of new impurities and minimize the carry-over of existing ones[2]. Several synthetic methods aim to reduce the formation of other major impurities, like the "bis impurity," and these principles can be extended to control Impurity F[16][17][18].
- **Purification:** Employ robust purification techniques, such as recrystallization or chromatography, for the final API to effectively remove Impurity F to levels well below the established limits[2].
- **Reference Standard:** Utilize a qualified reference standard of Carvedilol Impurity F for the accurate identification (e.g., by retention time) and quantification of the impurity in the final API and drug product[19].
- **Validated Analytical Method:** Develop and validate a stability-indicating analytical method capable of separating Impurity F from Carvedilol and all other potential impurities[12].

## PART 3: Analytical Methodology: Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Carvedilol and its related substances due to its precision, accuracy, and robustness[2][20].

### Recommended HPLC Protocol

The following protocol is a synthesized, robust method based on principles described in the literature for Carvedilol impurity analysis[21][22]. It is designed to be a starting point for method development and validation in a specific laboratory setting.

**Principle:** A gradient reversed-phase HPLC method is used to separate Carvedilol from its potential process-related and degradation impurities. Detection is performed using a UV spectrophotometer, typically at 240 nm, where Carvedilol and its chromophoric impurities exhibit significant absorbance[22].

#### Apparatus and Materials:

- HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
- Chromatographic data acquisition and processing software.
- Analytical balance, volumetric flasks, pipettes, and syringes.
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE or Nylon).
- Carvedilol Reference Standard (RS).
- Carvedilol Impurity F Reference Standard.
- Acetonitrile (HPLC grade).
- Potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ) (Analytical grade).
- Orthophosphoric acid (OPA) or Triethylamine (TEA) for pH adjustment.
- Purified water (Milli-Q or equivalent).

#### Preparation of Solutions:

- Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to  $2.8 \pm 0.05$  with orthophosphoric acid[21]. Filter through a 0.45  $\mu\text{m}$  membrane filter and degas.
- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
- Standard Solution Preparation: Accurately weigh and dissolve Carvedilol RS and Carvedilol Impurity F RS in the diluent to prepare a stock solution. Further dilute to a final concentration relevant to the specification limit (e.g., for a 0.2% limit, the impurity concentration would be 0.2% of the API concentration).

- Sample Solution Preparation: Accurately weigh and dissolve a specified amount of the Carvedilol API or powdered tablets in the diluent to achieve a known target concentration (e.g., 0.5 mg/mL). Sonicate if necessary to ensure complete dissolution, then filter through a 0.45  $\mu$ m syringe filter[14].

Chromatographic Conditions:

Parameter	Recommended Condition	Rationale / Causality
Column	Purosphere STAR RP-18e (250 x 4.6 mm, 5 μm) or equivalent C18	End-capped C18 columns provide good retention and peak shape for moderately polar compounds like Carvedilol and its impurities[21].
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency[22].
Column Temperature	40 °C	Elevated temperature can improve peak shape, reduce viscosity, and enhance resolution between closely eluting peaks[22][23].
Detection Wavelength	240 nm	Provides good sensitivity for both Carvedilol and its related impurities[22].
Injection Volume	10 μL	A typical volume to avoid column overloading while ensuring adequate sensitivity.
Gradient Program	Time (min)	% Mobile Phase A
0	70	
30	40	
40	20	
45	20	
46	70	
55	70	

This gradient is illustrative and must be optimized during method development to ensure adequate resolution (>1.5) between all peaks of interest.

## System Suitability and Calculations

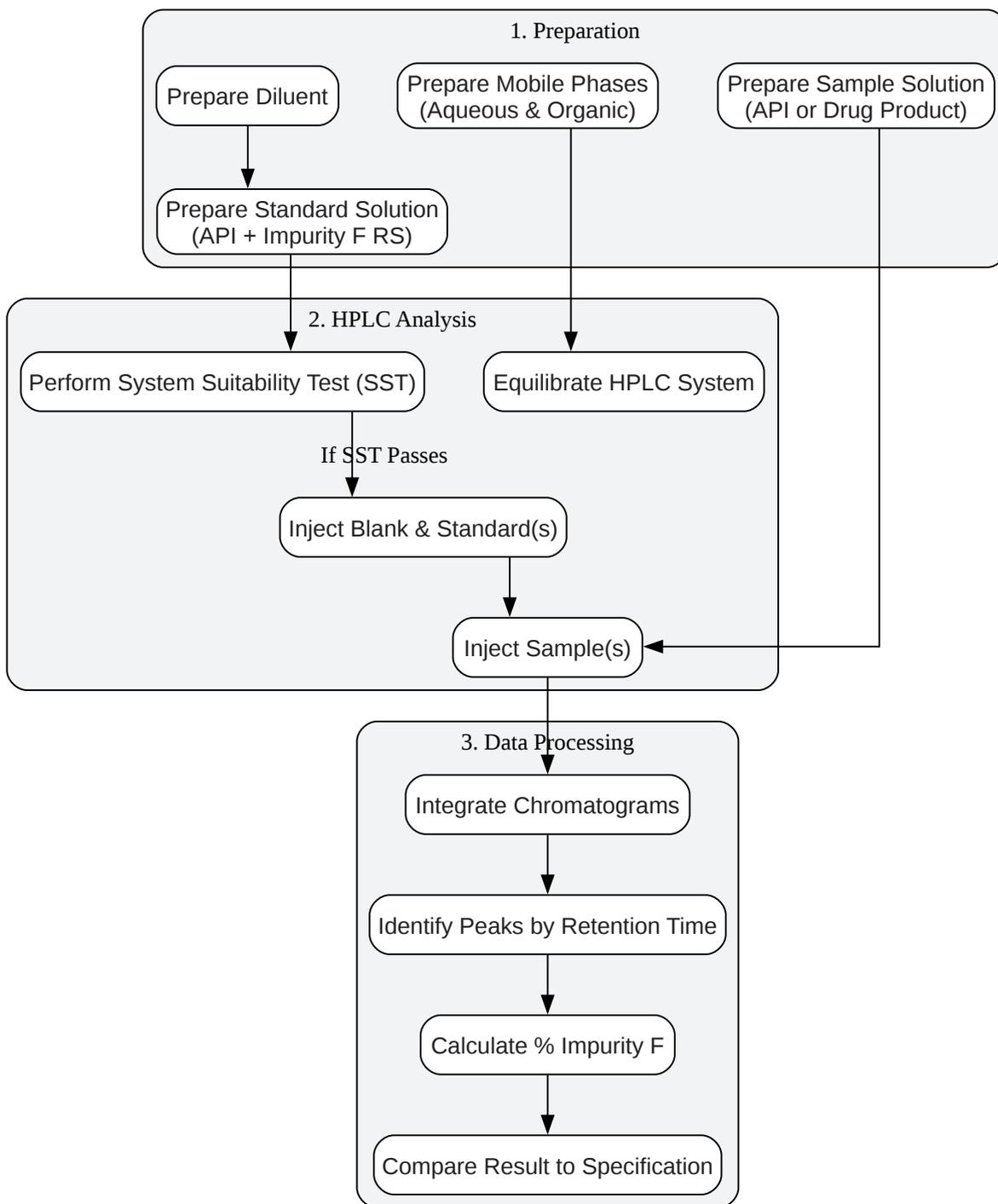
System Suitability Test (SST): Before sample analysis, inject the standard solution (or a dedicated SST solution containing the API and all specified impurities) multiple times. The system is deemed suitable for use if it meets pre-defined criteria, such as:

- Tailing Factor (Asymmetry):  $\leq 2.0$  for the Carvedilol and Impurity F peaks.
- Theoretical Plates (N):  $> 6000$  for the Carvedilol peak[15].
- Resolution (Rs):  $> 2.0$  between Carvedilol and the nearest eluting impurity peak.
- Reproducibility (%RSD):  $\leq 2.0\%$  for peak areas from replicate injections.

Calculation of Impurity Content: The percentage of Impurity F in the sample is calculated using the peak areas from the chromatograms, applying the principle of external standards.

$$\% \text{ Impurity F} = (\text{Area}_{\text{Imp F in Sample}} / \text{Area}_{\text{Imp F in Standard}}) \times (\text{Conc}_{\text{Standard}} / \text{Conc}_{\text{Sample}}) \times \text{Purity}_{\text{Standard}} \times 100$$

## Analytical Workflow Diagram



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Caption: High-level workflow for HPLC analysis of Carvedilol Impurity F.

## Conclusion

Carvedilol Impurity F (CAS No. 1246820-73-4), or **6,7,8,9-Tetrahydro Carvedilol**, is a critical process-related impurity that must be monitored and controlled to ensure the quality and safety of Carvedilol drug products. Its control relies on a multi-faceted strategy grounded in ICH principles, encompassing stringent raw material testing, optimized manufacturing and purification processes, and the use of a robust, validated, stability-indicating HPLC method. By understanding the identity, origin, and analytical intricacies of this impurity, pharmaceutical scientists can confidently ensure their products meet the rigorous standards demanded by regulatory authorities and, ultimately, protect patient health.

## References

- SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (2013). Connect Journals.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [\[Link\]](#)
- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2023). ACS Omega. [\[Link\]](#)
- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2023). MDPI. [\[Link\]](#)
- Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (2018). Lat. Am. J. Pharm.[\[Link\]](#)
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [\[Link\]](#)
- Carvedilol Tablets. (2025). USP-NF. [\[Link\]](#)
- Carvedilol Impurity. (2024). Alentris Research Pvt. Ltd.[\[Link\]](#)
- CARVEDILOLUM. (2014). European Pharmacopoeia. [\[Link\]](#)
- ICH guidelines on impurities in new drug products. (n.d.). SlideShare. [\[Link\]](#)

- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS). (2021). ResearchGate. [\[Link\]](#)
- ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). YouTube. [\[Link\]](#)
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). FDA. [\[Link\]](#)
- A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (2012). Der Pharma Chemica. [\[Link\]](#)
- Facile Synthesis of Carvedilol from Corresponding N-sulfonamide. (2017). Journal of Chemical and Pharmaceutical Research. [\[Link\]](#)
- **6,7,8,9-Tetrahydro Carvedilol**. (n.d.). Pharmaffiliates. [\[Link\]](#)
- CARVEDILOL USP RC F. (n.d.). AllImpus. [\[Link\]](#)
- Carvedilol USP Related Compound F. (n.d.). KM Pharma Solution. [\[Link\]](#)
- Process for the preparation of carvedilol. (n.d.).
- Carvedilol EP Impurities & USP Related Compounds. (n.d.). SynThink. [\[Link\]](#)
- USP Carvedilol Related Compound F. (n.d.). SynThink Research Chemicals. [\[Link\]](#)
- Carvedilol-impurities. (n.d.). Pharmaffiliates. [\[Link\]](#)

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## Sources

- [1. connectjournals.com \[connectjournals.com\]](https://connectjournals.com)
- [2. alentris.org \[alentris.org\]](https://alentris.org)
- [3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma \[amsbiopharma.com\]](https://amsbiopharma.com)
- [4. ICH Q3A \(R2\) Impurities in new drug substances - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](https://ema.europa.eu)
- [5. Carvedilol USP Related Compound F | CAS No- 1246820-73-4 | NA \[chemicea.com\]](https://chemicea.com)
- [6. synthinkchemicals.com \[synthinkchemicals.com\]](https://synthinkchemicals.com)
- [7. Carvedilol Related Compound F - Daicel Pharma Standards \[daicelpharmastandards.com\]](https://daicelpharmastandards.com)
- [8. CAS 1246820-73-4: 6,7,8,9-Tetrahydro Carvedilol \[cymitquimica.com\]](https://cymitquimica.com)
- [9. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [10. allmpus.com \[allmpus.com\]](https://allmpus.com)
- [11. ICH guidelines on impurities in new drug products.pptx \[slideshare.net\]](https://slideshare.net)
- [12. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [13. pharma.gally.ch \[pharma.gally.ch\]](https://pharma.gally.ch)
- [14. trungtamthuoc.com \[trungtamthuoc.com\]](https://trungtamthuoc.com)
- [15. drugfuture.com \[drugfuture.com\]](https://drugfuture.com)
- [16. derpharmachemica.com \[derpharmachemica.com\]](https://derpharmachemica.com)
- [17. jocpr.com \[jocpr.com\]](https://jocpr.com)
- [18. EP1741700B1 - Process for the preparation of carvedilol - Google Patents \[patents.google.com\]](https://patents.google.com)
- [19. synthinkchemicals.com \[synthinkchemicals.com\]](https://synthinkchemicals.com)
- [20. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [21. ijpsonline.com \[ijpsonline.com\]](https://ijpsonline.com)
- [22. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [23. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
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